1-(Chloromethyl)-4-(dichloromethyl)benzene

Lipophilicity Drug Design Partition Coefficient

1-(Chloromethyl)-4-(dichloromethyl)benzene (CAS 7398-44-9, MF: C8H7Cl3, MW: 209.50) is a para-disubstituted benzene derivative containing a chloromethyl (-CH2Cl) and a dichloromethyl (-CHCl2) group. This asymmetric dichloro-chloromethyl substitution pattern distinguishes it from the symmetric 1,4-bis(chloromethyl)benzene (623-25-6) and from simpler benzyl chlorides.

Molecular Formula C8H7Cl3
Molecular Weight 209.5 g/mol
CAS No. 7398-44-9
Cat. No. B1593795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-4-(dichloromethyl)benzene
CAS7398-44-9
Molecular FormulaC8H7Cl3
Molecular Weight209.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCl)C(Cl)Cl
InChIInChI=1S/C8H7Cl3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2
InChIKeyVQJFMEVGEQWOFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloromethyl)-4-(dichloromethyl)benzene (CAS 7398-44-9) Procurement Data: Identity, Class & Key Distinctions


1-(Chloromethyl)-4-(dichloromethyl)benzene (CAS 7398-44-9, MF: C8H7Cl3, MW: 209.50) is a para-disubstituted benzene derivative containing a chloromethyl (-CH2Cl) and a dichloromethyl (-CHCl2) group [1]. This asymmetric dichloro-chloromethyl substitution pattern distinguishes it from the symmetric 1,4-bis(chloromethyl)benzene (623-25-6) [2] and from simpler benzyl chlorides. The compound is primarily utilized as a key building block in the synthesis of hypercrosslinked polymers [3], pharmaceutical intermediates (e.g., Plerixafor impurities) , and as a precursor to aromatic aldehydes via saponification [4].

Why 1-(Chloromethyl)-4-(dichloromethyl)benzene Cannot Be Replaced by Common Analogs


The asymmetric, dual-electrophilic nature of 1-(Chloromethyl)-4-(dichloromethyl)benzene confers a specific reactivity profile that is not replicable by symmetric analogs like 1,4-bis(chloromethyl)benzene or monofunctional benzyl chlorides. The distinct reactivities of the chloromethyl and dichloromethyl groups enable sequential, controlled derivatization, which is critical for synthesizing complex molecules with defined substitution patterns [1]. Simple substitution with a symmetric bis-electrophile would lead to undesired crosslinking or symmetrical products, while a monofunctional analog cannot achieve the same level of molecular complexity. Furthermore, its computed LogP of 3.4 (XLogP3-AA) [2] and higher boiling point (282.8°C at 760 mmHg) [3] relative to its dichloro analog (1,4-bis(chloromethyl)benzene: LogP ~2.7, BP ~254°C) [4][5] directly impact its behavior in organic media and purification protocols.

Quantifiable Differentiation of 1-(Chloromethyl)-4-(dichloromethyl)benzene (7398-44-9)


Hydrophobicity and Lipophilicity: LogP Advantage Over Symmetric Dichloro Analog

The compound's higher lipophilicity, quantified by its computed LogP (XLogP3-AA) of 3.4 [1], distinguishes it from the symmetric analog 1,4-bis(chloromethyl)benzene (XLogP3-AA ~2.7) [2]. This difference of approximately 0.7 LogP units translates to a roughly five-fold increase in partition coefficient, indicating significantly greater partitioning into organic phases or biological membranes.

Lipophilicity Drug Design Partition Coefficient

Physical State and Purification: Boiling Point Differentiation for Distillation

1-(Chloromethyl)-4-(dichloromethyl)benzene exhibits a boiling point of 282.8°C at 760 mmHg [1], which is substantially higher than that of its closest analog, 1,4-bis(chloromethyl)benzene (boiling point ~254°C) [2]. This difference of ~29°C is significant for separation by fractional distillation.

Purification Thermal Properties Volatility

Electrophilic Reactivity: Differentiated Regioselectivity in Nitration

Class-level data for the constituent substituents indicate that the -CH2Cl group directs electrophilic substitution primarily to ortho/para positions (with only ~4% meta product observed in nitration of benzyl chloride), while the -CHCl2 group is a stronger meta-director (leading to ~34% meta product in (dichloromethyl)benzene nitration) [1]. The para arrangement of these two groups in 1-(Chloromethyl)-4-(dichloromethyl)benzene thus establishes a unique electronic environment.

Regioselectivity Electrophilic Aromatic Substitution Reactivity

Synthetic Utility: Precursor to Aldehydes via Dichloromethyl Saponification

The dichloromethyl group (-CHCl2) serves as a latent aldehyde functionality. Patented processes for preparing aromatic aldehydes explicitly describe the saponification of dichloromethyl-substituted aromatics like 1-(Chloromethyl)-4-(dichloromethyl)benzene with water in the presence of acids or metal salts to yield the corresponding aldehyde [1]. This is a specific transformation not possible with the chloromethyl group (-CH2Cl) alone.

Saponification Aldehyde Synthesis Functional Group Interconversion

Application-Specific Performance: Key Building Block for Hypercrosslinked Polymers

1-(Chloromethyl)-4-(dichloromethyl)benzene is a primary product and key intermediate in the photochlorination of p-xylene, a process used to generate a series of chlorizates for the synthesis of hypercrosslinked adsorptive resins [1]. GC-MS and GC data from this study demonstrate its formation and subsequent use in Friedel-Crafts alkylation polymerization to create hypercrosslinked networks [1].

Polymer Chemistry Hypercrosslinked Resins Photochlorination

Targeted Application Scenarios for 1-(Chloromethyl)-4-(dichloromethyl)benzene (CAS 7398-44-9)


Synthesis of Hypercrosslinked Adsorptive Resins

Based on the evidence that this compound is a key chlorizate produced in the photochlorination of p-xylene [1], it is specifically selected as a monomer or comonomer in Friedel-Crafts alkylation polymerizations. Its dual, asymmetrically reactive chloromethyl and dichloromethyl groups contribute to a unique crosslinking architecture and pore structure in the final resin, which cannot be replicated using the symmetric 1,4-bis(chloromethyl)benzene. Users should procure this compound to follow published synthetic procedures for these specific hypercrosslinked materials.

Preparation of Orthogonally Protected Aromatic Aldehyde Intermediates

As supported by patent literature [2], the dichloromethyl group in this compound serves as a latent aldehyde, which can be unmasked via saponification. In contrast, the chloromethyl group remains available for nucleophilic substitution or cross-coupling reactions. This orthogonal reactivity is a critical advantage for the synthesis of complex molecules, such as pharmaceutical intermediates (e.g., Plerixafor impurities ), where a protected carbonyl is required while manipulating a benzylic halide. This dual functionality is not offered by common analogs like 1,4-bis(chloromethyl)benzene or 4-chlorobenzyl chloride.

Design of Lipophilic Drug Candidates or Agrochemicals

The compound's computed LogP of 3.4 (XLogP3-AA) [3] represents a quantifiable advantage over the symmetric analog (LogP ~2.7) [4] for applications requiring increased lipophilicity. In medicinal chemistry, this ~5-fold difference in partition coefficient can be leveraged to modulate membrane permeability, bioavailability, or blood-brain barrier penetration. A researcher aiming to improve the hydrophobic character of a lead compound series would select this building block over the less lipophilic 1,4-bis(chloromethyl)benzene to achieve desired physicochemical properties without introducing additional molecular weight or complexity.

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